Nka-OH

Description

Properties

Molecular Formula |

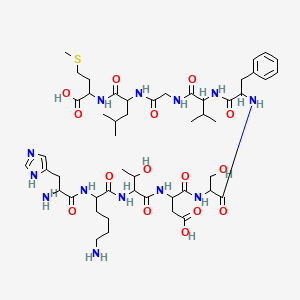

C50H79N13O15S |

|---|---|

Molecular Weight |

1134.3 g/mol |

IUPAC Name |

3-[[2-[[6-amino-2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-[[1-[[1-[[1-[[2-[[1-[(1-carboxy-3-methylsulfanylpropyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C50H79N13O15S/c1-26(2)18-34(44(71)58-33(50(77)78)15-17-79-6)56-38(66)23-54-48(75)40(27(3)4)62-46(73)35(19-29-12-8-7-9-13-29)59-47(74)37(24-64)61-45(72)36(21-39(67)68)60-49(76)41(28(5)65)63-43(70)32(14-10-11-16-51)57-42(69)31(52)20-30-22-53-25-55-30/h7-9,12-13,22,25-28,31-37,40-41,64-65H,10-11,14-21,23-24,51-52H2,1-6H3,(H,53,55)(H,54,75)(H,56,66)(H,57,69)(H,58,71)(H,59,74)(H,60,76)(H,61,72)(H,62,73)(H,63,70)(H,67,68)(H,77,78) |

InChI Key |

CHLXODSFZFRYJS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)N |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies of Nka Oh

Strategies for Peptide Synthesis Leading to Nka-OH

The chemical synthesis of this compound can be accomplished through two principal strategies: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SolPS). Each approach offers distinct advantages and challenges.

Solid-Phase Peptide Synthesis (SPPS) Considerations for C-terminal Free Acid

SPPS is the most common method for synthesizing peptides like this compound due to its efficiency and amenability to automation. nih.govbachem.com The process involves assembling the peptide chain step-by-step while the C-terminal end is anchored to a solid support, or resin. bachem.com

Resin and Linker Selection: The choice of resin and linker is paramount for obtaining a peptide with a C-terminal free acid. beilstein-journals.org The linker connects the growing peptide chain to the solid support and must be stable throughout the synthesis cycles but cleavable under specific conditions to release the final peptide with a carboxyl group. nih.govbeilstein-journals.org

Wang Resin: This is a standard choice for synthesizing peptides with a C-terminal carboxylic acid. The peptide is cleaved from the resin using a strong acid, typically trifluoroacetic acid (TFA). proteogenix.science

2-Chlorotrityl Chloride (2-CTC) Resin: This resin is favored for its acid-lability, allowing the peptide to be cleaved under very mild acidic conditions. This is particularly beneficial for synthesizing peptides containing acid-sensitive residues. beilstein-journals.orgacs.org It also helps in minimizing epimerization, especially for C-terminal amino acids like cysteine or proline. proteogenix.sciencenih.gov

Protecting Group Strategy: The most prevalent SPPS strategies are Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which refer to the temporary protecting group used for the Nα-amino group of the amino acids. nih.govproteogenix.science

Fmoc/tBu Strategy: This is the more widely used approach. The Fmoc group is base-labile (removed by a weak base like piperidine), while the side-chain protecting groups (like tert-butyl, tBu) are acid-labile and are removed simultaneously with cleavage from the resin by TFA. beilstein-journals.org

Boc/Bn Strategy: In this strategy, the Boc group is removed by a mild acid (like TFA), and the side-chain protecting groups (like benzyl, Bn) and the peptide-resin linkage are cleaved by a strong acid such as hydrofluoric acid (HF). beilstein-journals.org

The synthesis proceeds through repeated cycles of deprotection of the N-terminal amino acid and coupling of the next protected amino acid until the desired sequence is assembled. beilstein-journals.org Finally, a cleavage cocktail, typically containing TFA and scavengers (to trap reactive cationic species), is used to release the peptide from the resin and remove all side-chain protecting groups, yielding the crude this compound peptide. proteogenix.science

Table 1: Common Resins for SPPS of C-terminal Free Acid Peptides

| Resin Type | Linker Type | Cleavage Condition | Key Advantage | Reference |

|---|---|---|---|---|

| Wang Resin | p-alkoxybenzyl alcohol | Strong acid (e.g., TFA) | Standard, reliable for many sequences. | proteogenix.science |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Trityl | Very mild acid (e.g., dilute TFA) | Minimizes epimerization; suitable for protected fragment synthesis. | beilstein-journals.orgacs.org |

Solution-Phase Peptide Synthesis Approaches for this compound

Solution-phase peptide synthesis (SolPS), while more traditional and labor-intensive than SPPS, remains a valuable technique, especially for large-scale synthesis or for peptides with structures that are challenging for SPPS. acs.orgnih.gov In SolPS, all reactions (coupling and deprotection) occur in a homogeneous solution, and the intermediate peptides are isolated and purified after each step. beilstein-journals.org

This method involves the coupling of amino acid or peptide fragments in solution. nih.gov Protecting groups are used for the N-terminus, C-terminus, and reactive side chains to ensure specific peptide bond formation. The key challenge in SolPS is the purification of the intermediate peptide after each coupling step, which can be time-consuming. beilstein-journals.org However, it allows for better characterization of intermediates and can sometimes produce higher purity final products for complex sequences. acs.org Recent advancements, such as the use of the coupling reagent T3P® (cyclic propylphosphonic anhydride), have improved the speed and efficiency of SolPS. mdpi.com

Enzymatic Derivatization Processes Yielding this compound

In biological systems, this compound is not directly synthesized but is derived from a larger precursor protein called preprotachykinin-A (PPT-A). nih.gov This precursor undergoes a series of post-translational modifications, including enzymatic cleavage, to yield the final active neuropeptide. plos.orgsciexplor.com

The process begins with the translation of the PPT-A gene into a precursor protein. nih.gov This precursor is then transported through the secretory pathway where it is cleaved by a family of enzymes known as prohormone convertases (PCs), which are subtilisin-like endoproteases. umich.eduuiuc.edu These enzymes recognize and cleave at specific sites, typically pairs of basic amino acid residues (like Lys-Arg or Arg-Arg), to release smaller peptide fragments. uiuc.edu Subsequent trimming by carboxypeptidases may occur to remove these basic residues from the C-terminus. uiuc.edu While many tachykinins undergo C-terminal amidation, alternative splicing of the PPT-A gene and differential processing can lead to the production of this compound with its free carboxyl terminus. nih.govplos.org

Purification and Isolation Techniques for this compound

Following chemical synthesis, the crude this compound peptide is a mixture containing the desired product along with byproducts such as truncated or deletion sequences. Therefore, a robust purification step is essential to isolate the pure compound. acs.org

High-Performance Liquid Chromatography (HPLC) is the gold standard for peptide purification. thermofisher.comfishersci.iethermofisher.com

Reverse-Phase HPLC (RP-HPLC): This is the most common HPLC method for peptide purification. It separates molecules based on their hydrophobicity. idtdna.com The crude peptide mixture is loaded onto a column containing a non-polar stationary phase (e.g., C8 or C18 alkyl chains). A gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase is used to elute the peptides. ox.ac.uk More hydrophobic peptides are retained longer on the column and elute at higher concentrations of the organic solvent.

Ion-Exchange HPLC (IE-HPLC): This technique separates peptides based on their net charge at a given pH. idtdna.com It can be a useful secondary purification step if RP-HPLC does not provide sufficient resolution.

The purity of the collected fractions is typically assessed by analytical HPLC and the identity is confirmed by mass spectrometry. ox.ac.uk After purification, the peptide solution is usually lyophilized (freeze-dried) to obtain the final product as a stable powder. nih.gov

Table 2: Comparison of HPLC Purification Methods for this compound

| Technique | Separation Principle | Typical Stationary Phase | Common Application | Reference |

|---|---|---|---|---|

| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | C8 or C18 alkylated silica | Primary purification of synthetic peptides. | idtdna.comox.ac.uk |

| Ion-Exchange HPLC (IE-HPLC) | Net charge | Charged functional groups | Orthogonal purification for complex mixtures or impurities with similar hydrophobicity. | idtdna.com |

Challenges and Advancements in this compound Synthetic Chemistry

The synthesis of peptides like this compound is not without its difficulties. Challenges include the potential for racemization (especially at the C-terminal amino acid), aggregation of the growing peptide chain, and unwanted side reactions. beilstein-journals.orgnih.gov

Challenges:

Aggregation: During SPPS, the growing peptide chain can sometimes fold and aggregate on the resin, leading to incomplete coupling reactions and low yields. beilstein-journals.org

Epimerization: The C-terminal amino acid is particularly susceptible to racemization (conversion from the L- to the D-isomer) during the activation step required for coupling. nih.gov

Side Reactions: Reactive amino acid side chains can undergo modification during synthesis if not properly protected. proteogenix.science

Advancements: Significant progress has been made to overcome these challenges.

Improved Coupling Reagents: The development of new coupling reagents like HATU, HCTU, and COMU provides high coupling efficiency and minimizes racemization. acs.org

Native Chemical Ligation (NCL): This technique allows for the joining of two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine. NCL is a powerful tool for synthesizing very long peptides and proteins that are difficult to produce by linear SPPS. acs.orgresearchgate.net

Greener Chemistry: There is a growing focus on developing more sustainable synthesis methods, including the use of greener solvents and resin recycling, to reduce the environmental impact of peptide production. acs.org

These ongoing innovations in peptide chemistry continue to improve the efficiency, purity, and scalability of this compound synthesis, facilitating further research into its biological functions. openaccessjournals.commdpi.com

Advanced Molecular and Structural Characterization of Nka Oh

Spectroscopic Analysis of Nka-OH Conformation

Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation

Circular Dichroism (CD) spectroscopy is a widely used technique to analyze the secondary structure of peptides and proteins. It measures the differential absorption of left and right circularly polarized light by chiral molecules as a function of wavelength. The peptide backbone chromophore exhibits characteristic CD spectra depending on its conformation. Alpha-helical structures, beta-sheet structures, turns, and random coils each have distinct CD signatures in the far-UV region (typically 190-250 nm). By analyzing the shape and intensity of the CD spectrum of this compound, it would be possible to estimate the relative proportions of these secondary structure elements present in the peptide under specific conditions (e.g., solvent, temperature, pH). This provides a snapshot of the ensemble of conformations adopted by this compound in solution.

Mass Spectrometric Approaches for this compound Characterization

Mass Spectrometry (MS) is an essential tool for verifying the molecular weight and primary structure of peptides and assessing their purity. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) can accurately determine the molecular weight of this compound, confirming its elemental composition (C50H79N13O15S). cenmed.com Tandem Mass Spectrometry (MS/MS) can be employed for peptide sequencing. By inducing fragmentation of the this compound peptide ions, characteristic fragment ions are produced (e.g., b-ions and y-ions) that correspond to cleavages along the peptide backbone. Analysis of the mass-to-charge ratios of these fragment ions allows for the confirmation of the amino acid sequence of this compound. High-resolution MS can also be used to identify and characterize potential impurities or modifications.

Chromatographic Techniques for High-Purity this compound Analysis

Chromatographic techniques are indispensable for the purification of synthetic peptides and the assessment of their purity. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is commonly used for peptide analysis and purification. RP-HPLC separates peptides based on their hydrophobicity. By optimizing the stationary phase, mobile phase composition (typically a gradient of acetonitrile (B52724) in water with a small percentage of trifluoroacetic acid), and flow rate, this compound can be separated from truncated sequences, deletion products, and other impurities that may arise during synthesis. The purity of the isolated this compound can be determined by integrating the peak area in the chromatogram, often coupled with UV detection at wavelengths corresponding to the absorption of aromatic amino acids (e.g., Tryptophan, Tyrosine, Phenylalanine) and the peptide backbone. wikipedia.org Other chromatographic methods like size exclusion chromatography (SEC) or ion-exchange chromatography (IEX) could also be applied depending on the specific properties of this compound and the nature of impurities.

Computational Prediction of this compound Conformational Dynamics

Computational methods, such as molecular dynamics (MD) simulations, can complement experimental techniques by providing insights into the conformational landscape and dynamics of this compound in solution. Starting from an initial structure (e.g., from NMR or a predicted model), MD simulations can simulate the behavior of the peptide over time by applying principles of classical mechanics. These simulations can explore the flexibility of the peptide chain, identify stable or transient conformations, and analyze the transitions between different states. nih.gov Computational predictions can help interpret experimental data (e.g., reconciling NMR restraints with dynamic behavior) and provide a more complete picture of how the structure of this compound changes in response to its environment. Techniques like conformational searching and free energy calculations can also be used to predict the relative stability of different this compound conformers.

Compound Information

Neurokinin Receptor Pharmacology and Binding Kinetics of Nka Oh

Differential Affinity and Selectivity for Tachykinin Receptors (NK1, NK2, NK3)

Tachykinin receptors, including NK1, NK2, and NK3, are G-protein coupled receptors that exhibit preferential binding for specific endogenous ligands: Substance P (SP) for NK1, NKA for NK2, and Neurokinin B (NKB) for NK3. guidetopharmacology.orgacnp.org However, this selectivity is not absolute, and cross-reactivity is observed. acnp.org The C-terminal sequence Phe-X-Gly-Leu-Met-NH2 is a common feature of tachykinins and is crucial for their biological activity. guidetopharmacology.orgplos.org The N-terminal sequence, on the other hand, is more divergent and dictates receptor specificity. biorxiv.org

In preclinical models, NKA, the amidated precursor of Nka-OH, generally displays a lower affinity for the NK1 receptor compared to the primary ligand, Substance P. nih.gov The order of affinity for the NK1 receptor is typically SP > NKA > NKB. nih.gov While direct binding studies of this compound on NK1 receptors are not extensively detailed in the provided results, the behavior of its parent compound, NKA, suggests a weaker interaction. For instance, NKA demonstrates a pKi of 5.7 at the NK1 receptor, which is significantly lower than that of SP (pKi 8.7). nih.gov The conversion of the C-terminal amide to a free acid in this compound is expected to influence this interaction, as amidation at the C-terminus is generally important for the activity of tachykinins. researchgate.net

The NK2 receptor is the preferential target for NKA. guidetopharmacology.orgacnp.org The affinity order for the NK2 receptor is NKA > NKB > SP. nih.gov NKA and its truncated form, NKA(4-10), are potent spasmogens in human colon circular muscle, an action mediated exclusively via tachykinin NK2 receptors. medchemexpress.com The NK2 receptor is widely expressed in the smooth muscle of various tracts, including the gastrointestinal, respiratory, and urinary systems. guidetopharmacology.orgpsu.edu

Structure-activity relationship studies on NKA(4-10) have revealed the importance of specific amino acid residues for affinity and efficacy at the human NK2 receptor. nih.gov For instance, substitutions at positions Asp(4), Phe(6), Val(7), Leu(9), and Met(10) can significantly decrease binding affinity. nih.gov The chirality of the amino acids is also critical, with D-enantiomer substitutions drastically reducing both binding affinity and functional potency. nih.gov

The NK3 receptor shows the highest affinity for NKB, with the general binding preference being NKB > NKA > SP. nih.gov While NKA can bind to the NK3 receptor, its affinity is lower than for its primary ligand, NKB. guidetopharmacology.org The NK3 receptor is predominantly expressed in the central nervous system. psu.edu Preclinical studies focusing specifically on the interaction of this compound with NK3 receptors are less common, but the established lower affinity of NKA for this receptor subtype suggests a similar profile for its free acid derivative.

This compound Interactions with NK2 Receptors (NK2A, NK2B Subtypes) in Preclinical Models

Receptor Binding Assays for this compound Kinetic Analysis

Receptor binding assays are fundamental techniques used to study the interaction between a ligand and its receptor, providing crucial data on binding affinity and kinetics. giffordbioscience.com These assays are essential for characterizing the rates of association (k_on) and dissociation (k_off), which are important predictors of a drug's potency and duration of action. giffordbioscience.com

Radioligand binding assays are a common method, utilizing radiolabeled ligands to measure binding to receptors in various tissues or cell lines. giffordbioscience.comwikipedia.org These assays can determine parameters such as the dissociation constant (Kd), which indicates the affinity of a ligand for a receptor (lower Kd means higher affinity), and the maximum binding capacity (Bmax), representing the total number of available binding sites. giffordbioscience.com

Kinetic binding experiments measure the association and dissociation of a ligand over time to determine the association rate constant (k_on) and the dissociation rate constant (k_off). acs.orgnih.gov The ratio of these constants (k_off/k_on) defines the equilibrium dissociation constant (Kd).

For this compound, kinetic analysis would involve using a labeled form of the compound or a competitive binding assay with a known radioligand for the neurokinin receptors. For example, the binding of [125I]-NKA to NK2 receptors expressed in CHO cells has been used to characterize the affinity of various NKA analogs. plos.org

Interactive Data Table: Key Parameters in Receptor Binding Assays

| Parameter | Description | Significance |

| Kd | Dissociation constant | Measures the affinity of a ligand for a receptor; a lower value indicates higher affinity. giffordbioscience.com |

| Ki | Inhibition constant | Represents the potency of a ligand that inhibits the binding of another ligand; a lower value indicates higher potency. giffordbioscience.com |

| k_on (k_a) | Association rate constant | The rate at which a ligand binds to a receptor to form a complex. giffordbioscience.com |

| k_off (k_d) | Dissociation rate constant | The rate at which the ligand-receptor complex dissociates. giffordbioscience.com |

| Bmax | Maximum binding capacity | Indicates the total number of receptors in a sample. giffordbioscience.com |

| IC50 | Half maximal inhibitory concentration | The concentration of an inhibitor required to reduce a specific biological activity by 50%. giffordbioscience.com |

| EC50 | Half maximal effective concentration | The concentration of a drug that produces 50% of its maximum effect. |

Comparison of this compound Binding Profiles with Amidated Neurokinin A

The amidation of the C-terminal methionine is a critical feature of NKA and other tachykinins, significantly influencing their biological activity. researchgate.net The replacement of this amide group with a free carboxylic acid to form this compound is expected to alter the binding profile of the molecule.

While direct comparative studies of this compound and amidated NKA are not extensively detailed in the provided search results, insights can be drawn from related research. The C-terminal region of tachykinins is essential for receptor interaction. guidetopharmacology.orgplos.org Deamidation is known to suppress the activity of tachykinins. researchgate.net Therefore, it is highly probable that this compound would exhibit a lower affinity and potency across all neurokinin receptors compared to its amidated counterpart, NKA.

Agonist and Antagonist Properties of this compound in Receptor Systems

An agonist is a substance that binds to a receptor and activates it to produce a biological response, while an antagonist binds to a receptor but does not activate it, instead blocking the action of an agonist. cdnsciencepub.comaai.org

NKA is a known agonist at all three neurokinin receptors, with the highest potency at the NK2 receptor. guidetopharmacology.orgacnp.org It can stimulate various signaling pathways, including the activation of phospholipase C, leading to an increase in intracellular calcium, and the stimulation of cyclic AMP (cAMP) formation. guidetopharmacology.orgunige.ch

The properties of this compound as either an agonist or antagonist would depend on its ability to not only bind to the receptor but also to induce the necessary conformational changes for receptor activation. Given that the C-terminal amidation is crucial for the activity of tachykinins, this compound is likely to have significantly reduced agonist activity compared to NKA. researchgate.net In some cases, modifications that reduce agonist efficacy can lead to partial agonist or even antagonist properties. A partial agonist is a substance that has some agonist effect, but not to the full extent of a full agonist. It is possible that this compound could act as a weak partial agonist or potentially as an antagonist by binding to the receptor without efficiently inducing a functional response, thereby competing with and blocking the binding of the full agonist, NKA. However, without direct experimental evidence on the functional activity of this compound, its classification as an agonist or antagonist remains speculative.

Structure Activity Relationship Sar Studies of Nka Oh and Neurokinin a Analogs

Impact of C-terminal Amidation on Tachykinin Receptor Activation by Nka-OH

The post-translational amidation of the C-terminal amino acid is a common feature of many bioactive peptides, including the tachykinin family. The replacement of the C-terminal amide with a free carboxylic acid group, as in this compound, has a profound impact on biological activity.

Studies comparing the effects of amidated and non-amidated tachykinins have demonstrated that the C-terminal amide group is critical for potent agonist activity. kingston.ac.uknih.gov this compound and its fragment NKA(4-10)-OH are significantly weaker agonists than their amidated counterparts, NKA and NKA(4-10), respectively. nih.gov In various in vitro bioassays, this compound exhibited weak agonist responses at NK1 receptors and was much less potent at NK2A receptors compared to NKA. nih.gov Furthermore, it was found to be inactive at NK2B and NK3 receptors. nih.gov

These findings underscore the importance of C-terminal amidation for the activity of natural tachykinins. nih.gov Interestingly, it has been proposed that the C-terminal amide group may not be directly involved in the stimulation of the tachykinin receptors. nih.gov Instead, it might play a crucial role in inducing or stabilizing a specific peptide conformation that is optimal for receptor binding and subsequent activation. nih.gov Cryo-electron microscopy (cryo-EM) structures of the NK2 receptor have shown that a tyrosine residue in the receptor can form a hydrogen bond with the C-terminal amide of NKA, potentially stabilizing the active conformation of the receptor. nih.gov The absence of this amide in this compound would preclude this stabilizing interaction, offering a molecular explanation for its reduced potency.

| Compound | C-Terminal Group | Receptor Activity (Relative to Amidated Form) | Receptor Types Activated |

|---|---|---|---|

| Neurokinin A (NKA) | Amide (-CONH₂) | High | NK2, NK1 |

| This compound | Carboxylic Acid (-COOH) | Very Low | Weak agonist at NK1, very weak at NK2A, inactive at NK2B/NK3 |

| NKA(4-10) | Amide (-CONH₂) | High | NK2, NK1 |

| NKA(4-10)-OH | Carboxylic Acid (-COOH) | Very Low | Weak agonist at NK1/NK2A, inactive at NK2B/NK3 |

Role of Specific Amino Acid Residues in this compound Biological Activity

The biological activity of NKA and its analogs is not solely dependent on the C-terminal modification but is also dictated by specific amino acid residues within the peptide sequence. The C-terminal heptapeptide (B1575542) fragment, NKA(4-10), retains significant biological activity, indicating that this region contains the primary determinants for receptor interaction. nih.gov SAR studies using amino acid substitutions have elucidated the importance of individual residues.

The common C-terminal sequence for mammalian tachykinins, Phe-X-Gly-Leu-Met-NH₂, is considered the pharmacophore, or the active portion of the molecule. termedia.plguidetopharmacology.org Studies on NKA(4-10) have shown that the side chains of several amino acids are structurally critical for agonist activity. nih.gov Alanine-scanning mutagenesis, where individual amino acids are replaced by alanine, has revealed the following:

Phenylalanine (Phe) at position 6: Substitution of Phe⁶ with L-alanine results in a drastic (up to 5000-fold) decrease in binding affinity, highlighting its critical role in receptor binding. nih.gov This aromatic residue is thought to be crucial for establishing interactions with the receptor. kingston.ac.uk

Aspartic Acid (Asp) at position 4, Valine (Val) at position 7, Leucine (Leu) at position 9, and Methionine (Met) at position 10: Replacing these residues with L-alanine also causes a significant (8- to 80-fold) reduction in binding affinity and functional potency. nih.gov

Serine (Ser) at position 5 and Glycine (Gly) at position 8: These positions are more tolerant to substitution, with L-alanine replacement not significantly affecting binding affinity. nih.gov However, substituting Gly⁸ with β-Ala in NKA(4-10) can produce a selective agonist for the NK-2 receptor. nih.gov

Furthermore, the chirality of the amino acids is vital. Replacing L-amino acids with their D-enantiomers, particularly at positions 6 and 7, dramatically reduces both binding affinity and functional activity. nih.gov

| Position in NKA(4-10) | Original Residue | Effect of L-Alanine Substitution on Binding Affinity |

|---|---|---|

| 4 | Asp | 8- to 80-fold decrease |

| 5 | Ser | Not significantly affected |

| 6 | Phe | ~5000-fold decrease |

| 7 | Val | 8- to 80-fold decrease |

| 8 | Gly | Not significantly affected |

| 9 | Leu | 8- to 80-fold decrease |

| 10 | Met | 8- to 80-fold decrease |

Data from studies on NKA(4-10) at the human NK2 receptor. nih.gov

Conformational Requirements for this compound Receptor Recognition

The interaction between a peptide ligand and its receptor is a dynamic process that involves specific three-dimensional structures. While NKA appears to have a random structure in aqueous solutions, it is thought to adopt a more defined conformation, particularly an α-helical structure at its C-terminus, when it approaches the cell membrane or binds to the receptor. u-strasbg.fr This induced-fit model is critical for receptor recognition and activation. acs.org

The binding process itself may be sequential, stabilizing the receptor in different active conformations. researchgate.net For the NKA-NK2 receptor interaction, this leads to at least two distinct active states, each linked to different signaling pathways (intracellular calcium elevation and cAMP production). researchgate.net

The conserved C-terminal residues are paramount for achieving high-affinity binding. u-strasbg.fr Molecular modeling and cryo-EM structures have provided insights into the specific interactions at the binding site. nih.govicm.edu.pl For instance, within the NK2 receptor, a tyrosine residue (Tyr266) is positioned to form a hydrogen bond with the amide of the C-terminal methionine of NKA. nih.gov This interaction is believed to stabilize a "toggle switch" within the receptor, locking it in an active state. nih.gov The absence of the C-terminal amide in this compound would prevent this key hydrogen bond, disrupting the stabilization of the active receptor conformation and thereby reducing its ability to effectively recognize and activate the receptor. This structural detail provides a clear rationale for the diminished activity of this compound.

Comparative SAR Analysis of this compound with Other Tachykinin Derivatives

The tachykinin family includes several peptides, most notably Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). guidetopharmacology.org These peptides share a conserved C-terminal sequence motif (Phe-Xaa-Gly-Leu-Met-NH₂) but have variable N-terminal domains, which contribute to their preferential affinity for the three main tachykinin receptors: NK1, NK2, and NK3. termedia.plguidetopharmacology.org

The general order of potency for the endogenous ligands is:

NK1 Receptor: SP ≥ NKA > NKB kingston.ac.uktermedia.pl

NK2 Receptor: NKA > NKB > SP termedia.plresearchgate.net

NK3 Receptor: NKB > NKA > SP termedia.pl

This compound, as a derivative of NKA, shows a drastically different activity profile. Its potency is severely diminished across all receptor subtypes compared to its amidated parent, NKA. nih.gov While NKA is the most potent endogenous ligand for the NK2 receptor, this compound is a very weak agonist at NK2A receptors and inactive at NK2B receptors. nih.govnih.gov At the NK1 receptor, where NKA has activity comparable to SP, this compound only produces weak agonist responses. nih.gov It is completely inactive at the NK3 receptor. nih.gov

This comparison highlights that while the core amino acid sequence provides the basic framework for tachykinin activity, the C-terminal amidation is a key determinant for high-potency agonism at all tachykinin receptors. The conversion of the C-terminal amide to a carboxylic acid in this compound is a detrimental modification that largely abolishes the biological activity characteristic of the tachykinin family.

| Compound | Primary Receptor Preference | Relative Potency at NK1 | Relative Potency at NK2 | Relative Potency at NK3 |

|---|---|---|---|---|

| Substance P (SP) | NK1 | High | Low | Low |

| Neurokinin A (NKA) | NK2 | High | High | Medium |

| Neurokinin B (NKB) | NK3 | Low | Medium | High |

| This compound | None | Very Low | Very Low / Inactive | Inactive |

This table provides a generalized comparison of relative potencies. nih.govtermedia.plnih.gov

Cellular and Molecular Mechanisms of Action of Nka Oh

In Vitro Bioassays for Evaluating Nka-OH Functionality

The functional properties of this compound have been characterized using a variety of in vitro bioassays, which allow for the assessment of its activity on isolated tissues and specific cell receptors.

Studies comparing this compound to its parent compound, Neurokinin A (NKA), reveal a significantly reduced potency in inducing smooth muscle contraction. In bioassays using the endothelium-deprived rabbit pulmonary artery, a tissue rich in NK-2A receptors, this compound demonstrated much weaker agonist activity than NKA. nih.gov Similarly, in the guinea pig isolated bronchus, which contains both NK-1 and NK-2A receptors, this compound elicited only submaximal contractile responses. nih.gov At the NK-1 receptors present in the guinea pig isolated ileum, this compound was capable of producing only weak agonist effects. nih.gov Furthermore, it was found to be inactive in the hamster isolated trachea (containing NK-2B receptors) and the rat isolated portal vein (containing NK-3 receptors). nih.gov

| Isolated Tissue Preparation | Primary Tachykinin Receptors Present | Response to Neurokinin A (NKA) | Response to this compound | Reference |

|---|---|---|---|---|

| Rabbit Pulmonary Artery (endothelium-deprived) | NK-2A | Potent Agonist | Very Weak Agonist | nih.gov |

| Guinea Pig Bronchus | NK-2A and NK-1 | Potent Agonist | Weak Agonist (Submaximal Response) | nih.gov |

| Guinea Pig Ileum | NK-1 | Potent Agonist | Weak Agonist | nih.gov |

| Hamster Trachea | NK-2B | Agonist | Inactive | nih.gov |

| Rat Portal Vein | NK-3 | Agonist | Inactive | nih.gov |

Cell-based assays are crucial for determining the potency and efficacy of a compound at specific receptor subtypes. The results from isolated tissue bioassays indicate that this compound acts as a weak partial agonist at NK-1 and NK-2 tachykinin receptors. nih.gov The C-terminal amidation of tachykinins is known to be critical for high-affinity binding and potent activation of their receptors. The presence of a C-terminal free acid in this compound, instead of the amide group found in NKA, drastically reduces its ability to effectively bind to and activate these receptors. nih.gov This leads to the observed weak contractile responses in tissue assays and classifies it as a low-potency agonist. nih.gov

Effects of this compound on Smooth Muscle Contraction in Isolated Tissues (e.g., Rabbit Pulmonary Artery, Guinea Pig Bronchus, Guinea Pig Ileum)

Intracellular Signaling Pathways Modulated by this compound

As an agonist, this compound is expected to trigger the intracellular signaling cascades associated with the tachykinin receptors it activates, albeit with lower efficiency than the parent NKA compound.

Tachykinin receptors, including the NK-1 and NK-2 subtypes that this compound interacts with, are members of the G protein-coupled receptor (GPCR) superfamily. nih.govwikipedia.org Upon agonist binding, these receptors undergo a conformational change that allows them to couple with and activate intracellular heterotrimeric G proteins. nih.govahajournals.org The specific G protein family that is activated determines the subsequent downstream signaling pathway.

NK-1 Receptors are known to primarily couple to G proteins of the Gq/11 family. nih.gov

NK-2 Receptors can couple to G proteins of both the Gq/11 and Gs families. researchgate.net

Therefore, this compound binding to these receptors would initiate signaling through these G protein pathways.

Activation of Gq/11 and Gs proteins by tachykinin receptors leads to the stimulation of distinct downstream signaling cascades. Based on the known pathways activated by the parent compound NKA, this compound likely modulates the following cascades:

Calcium (Ca2+) Mobilization : The Gq/11 pathway, activated by both NK-1 and NK-2 receptors, stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm, a process known as Ca2+ mobilization. nih.govresearchgate.net

MAPK/ERK Pathway : In some cell types, tachykinin receptor activation can lead to the stimulation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. This can occur through transactivation of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR), ultimately promoting cell proliferation and survival signals. nih.gov

cAMP Production : The Gs pathway, which can be activated by the NK-2 receptor, stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). researchgate.net This suggests that NKA, and by extension this compound, can induce different signaling responses depending on the receptor conformation and G protein availability. researchgate.net

| Receptor | Coupled G Protein | Primary Effector | Key Second Messengers/Pathways | Reference |

|---|---|---|---|---|

| NK-1 | Gq/11 | Phospholipase C (PLC) | IP3, DAG, Ca2+ Mobilization, MAPK/ERK | nih.gov |

| NK-2 | Gq/11 | Phospholipase C (PLC) | IP3, DAG, Ca2+ Mobilization | researchgate.net |

| Gs | Adenylyl Cyclase | cAMP | researchgate.net |

G Protein-Coupled Receptor (GPCR) Coupling Mechanisms

Receptor Desensitization and Internalization Dynamics Induced by this compound

Continuous or repeated exposure of GPCRs to an agonist typically leads to desensitization, a process that dampens the cellular response to prevent overstimulation. numberanalytics.comnih.gov This process involves two main events: receptor phosphorylation and internalization.

First, agonist-occupied receptors are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of arrestin proteins to the receptor. numberanalytics.com Arrestin binding physically blocks the receptor from coupling to G proteins (desensitization) and targets the receptor for removal from the cell surface via endocytosis (internalization). numberanalytics.comnih.gov

In the context of tachykinins, stimulation with agonists like Substance P is known to trigger the endocytosis of the NK-1 receptor in various cell types, including neurons and endothelial cells. nih.gov This internalization coincides with the desensitization of the cellular response. nih.gov The receptors are then typically trafficked to endosomes, where they can be either degraded or dephosphorylated and recycled back to the cell surface, leading to resensitization. umn.edu

Given that this compound functions as an agonist, it is expected to induce these processes. However, due to its significantly lower potency compared to NKA, the extent and rate of this compound-induced receptor desensitization and internalization are likely to be considerably less pronounced.

Comparative Cellular Efficacy of this compound versus Neurokinin A

Neurokinin A (NKA) is an endogenous tachykinin peptide characterized by a C-terminal amide group, a post-translational modification crucial for its biological function. kingston.ac.ukwikipedia.org In contrast, this compound is the corresponding synthetic derivative of Neurokinin A that possesses a free carboxylic acid at its C-terminus instead of the amide. nih.gov The primary molecular target for NKA is the neurokinin-2 receptor (NK2R), a G protein-coupled receptor (GPCR). nih.govfrontiersin.org The activation of NK2R by NKA typically initiates signaling cascades through Gαq/11 and Gs proteins, leading to the stimulation of phospholipase C, subsequent inositol phosphate (B84403) production, and an increase in intracellular calcium levels. google.com

The structural difference between the amidated NKA and the free acid this compound, specifically the lack of the C-terminal amide, has a profound impact on cellular efficacy. Research comparing the two compounds has demonstrated that this compound is a significantly weaker agonist than NKA across various cellular and tissue models. nih.gov

Detailed research findings indicate that the C-terminal amidation is of paramount importance for the agonist activity of natural tachykinins. nih.gov Studies on isolated tissues have provided specific data on the reduced efficacy of this compound:

At NK2 Receptors: In the endothelium-deprived rabbit pulmonary artery and the guinea pig isolated bronchus, both of which are endowed with NK2 receptors, this compound was found to be a much weaker agonist than NKA, producing only submaximal contractile responses. nih.gov Furthermore, in the hamster isolated trachea, a preparation rich in NK2B receptors, this compound was completely inactive. nih.gov

At NK1 Receptors: When tested on the guinea pig isolated ileum, a tissue expressing NK1 receptors, this compound elicited only weak agonist responses. nih.gov

At NK3 Receptors: In the rat isolated portal vein, which contains NK3 receptors, this compound showed no activity. nih.gov

This evidence collectively underscores that the C-terminal amide group, while perhaps not directly involved in stimulating the tachykinin receptors, is critical for inducing the conformational state required for potent agonist activity. nih.gov The absence of this amide in this compound leads to a dramatic reduction in its ability to effectively activate tachykinin receptors and elicit downstream cellular responses compared to its natural counterpart, Neurokinin A.

Comparative Agonist Activity of this compound vs. Neurokinin A

The following table summarizes the comparative agonist activity of this compound and Neurokinin A on various isolated tissue preparations, highlighting the significantly lower efficacy of the C-terminal free acid form (this compound).

| Tissue Preparation | Primary Receptor(s) | Neurokinin A (NKA) Activity | This compound Activity | Reference |

| Rabbit Pulmonary Artery | NK2A | Potent Agonist | Much Weaker Agonist | nih.gov |

| Guinea Pig Bronchus | NK2A, NK1 | Potent Agonist | Much Weaker Agonist | nih.gov |

| Hamster Trachea | NK2B | Potent Agonist | Inactive | nih.gov |

| Guinea Pig Ileum | NK1 | Potent Agonist | Weak Agonist | nih.gov |

| Rat Portal Vein | NK3 | Potent Agonist | Inactive | nih.gov |

Advanced Analytical Methodologies for Nka Oh Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Nka-OH Purity and Content

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture libretexts.orgwikipedia.org. Its principle relies on the differential interaction of analytes with a stationary phase as they are carried through a column by a liquid mobile phase libretexts.org. This differential migration allows for the separation of the target compound, this compound, from impurities.

For purity assessment, the chromatogram obtained from an HPLC analysis shows peaks corresponding to different components in the sample. The purity of this compound can be estimated by comparing the peak area of this compound to the total area of all peaks in the chromatogram, excluding those from the solvent or matrix. libretexts.org Quantification of this compound involves comparing the peak area or height to a calibration curve prepared using standards of known concentration. libretexts.orgnih.gov

The choice of stationary phase (e.g., reversed-phase, normal-phase, or hydrophilic interaction liquid chromatography (HILIC)) and mobile phase composition (including solvent type, pH, and gradient) is crucial for achieving optimal separation of this compound from potential impurities. wikipedia.orgnih.gov Detectors commonly used in HPLC for compound analysis include UV-Visible detectors, which measure the absorbance of the analyte at specific wavelengths, and Mass Spectrometry detectors, which provide structural information and high sensitivity nih.govscielo.br.

Capillary Electrophoresis (CE) for this compound Heterogeneity Analysis

Capillary Electrophoresis (CE) is a family of electrokinetic separation techniques that separate analytes based on their charge and size in an electric field applied across a capillary tube libretexts.orgthermofisher.com. This technique is particularly useful for analyzing the heterogeneity of a compound, identifying different forms or closely related structures that might not be easily resolved by chromatography alone.

In CE, the separation occurs due to differences in the electrophoretic mobility of ions and the electroosmotic flow (EOF) of the buffer solution libretexts.orgacs.org. By adjusting the buffer composition, pH, and applied voltage, the separation selectivity can be optimized for this compound and its potential variants. libretexts.org

CE offers high separation efficiency, short analysis times, and low sample and reagent consumption thermofisher.comnih.gov. Detection in CE can be achieved using various methods, including UV-Vis absorbance and fluorescence detection, depending on the properties of this compound. libretexts.orgthermofisher.com CE is well-suited for analyzing charged or polar molecules and can reveal subtle differences in charge-to-size ratio that indicate heterogeneity. libretexts.orgacs.org

Mass Spectrometry-Based Methods for this compound Identification and Quantification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing valuable information for the identification and quantification of compounds. pnas.orgnih.gov When coupled with separation techniques like HPLC (HPLC-MS) or CE (CE-MS), MS offers enhanced capabilities for analyzing complex mixtures and confirming the identity of separated components. scielo.br

For this compound, MS can be used to determine its molecular weight and obtain structural information through fragmentation patterns (MS/MS). scielo.brresearchgate.netresearchgate.net Various ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can be employed depending on the properties of this compound. scielo.brpnas.org

Quantitative analysis using MS involves measuring the intensity of specific ions corresponding to this compound and comparing them to a calibration curve generated with known standards. pnas.org The high sensitivity and selectivity of MS make it suitable for quantifying this compound even in complex matrices and for detecting low-level impurities. nih.gov

Spectrophotometric and Fluorescent Assays for this compound Detection

Spectrophotometric and fluorescent assays are optical methods that can be used for the detection and quantification of compounds based on their light absorption or fluorescence properties. nih.govlibretexts.orgrsc.org

Spectrophotometry measures the absorbance of light by a substance at specific wavelengths. libretexts.orgbeckman-foundation.org If this compound absorbs light in the UV-Vis range, a spectrophotometric assay can be developed by measuring the absorbance of a sample at the wavelength of maximum absorbance for this compound. libretexts.orgbeckman-foundation.orgahajournals.org The concentration of this compound can then be determined using the Beer-Lambert Law, which relates absorbance to concentration. libretexts.org Spectrophotometric assays are often relatively simple and cost-effective. nih.gov

Fluorescent assays involve measuring the emission of light by a substance after it has absorbed light at a specific excitation wavelength. rsc.orgnih.gov If this compound is fluorescent or can be derivatized to a fluorescent compound, a fluorescent assay can provide high sensitivity for its detection and quantification. rsc.orgnih.govpnas.org Fluorescence measurements can be performed using a spectrofluorometer or a fluorescence microplate reader. nih.gov

These optical assays can be used for direct detection of this compound if it possesses the necessary optical properties, or indirectly by coupling this compound to a chromophore or fluorophore through a chemical reaction. nih.govrsc.org

Theoretical and Computational Studies of Nka Oh

Molecular Docking Simulations of Nka-OH with Tachykinin Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations would aim to elucidate its binding mode within the tachykinin receptors, primarily the NK2 receptor for which NKA has a high affinity.

Key findings from docking studies of NKA with the NK2 receptor indicate that the C-terminal fragment of the peptide, specifically the sequence Phe-X-Gly-Leu-Met-NH2, is essential for binding and activity. u-strasbg.fr The C-terminal amide group is believed to form crucial hydrogen bonds with residues in the receptor's binding pocket. In this compound, the replacement of the amide with a carboxyl group would alter these interactions, likely leading to a less favorable binding orientation and reduced affinity, which is consistent with experimental observations of its weaker activity. u-strasbg.fr

A proposed model of the NKA/NK2 receptor complex suggests that the peptide binds in an extended conformation, with its C-terminus penetrating deep into the transmembrane domain of the receptor. u-strasbg.fracs.org The interaction of the C-terminal methionine residue of NKA with the receptor has been a subject of particular interest in these simulations. acs.org

| Parameter | NKA Docking with NK2R | Inferred Implications for this compound |

| Binding Pocket | Transmembrane domain of the NK2 receptor | Similar binding pocket, but with altered interactions |

| Key Interacting Residues | C-terminal fragment (Phe-X-Gly-Leu-Met-NH2) | C-terminal carboxyl group leads to different H-bonding patterns |

| Binding Conformation | Extended conformation | Likely a less stable extended conformation due to altered C-terminal interactions |

| Predicted Affinity | High | Significantly lower due to the absence of the C-terminal amide |

Molecular Dynamics Simulations for this compound Conformational Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time, providing insights into their conformational flexibility and stability. While direct MD simulations of this compound are not prominent in the literature, studies on NKA and its analogs offer valuable information.

MD simulations have been employed to investigate the conformational landscape of NKA in different environments, including in solution and in the presence of lipid bilayers, which mimic the cell membrane. nih.gov These simulations have shown that NKA can adopt various conformations, and its structure is influenced by the surrounding medium. nih.govnih.gov

For instance, all-atom MD simulations have been used to study the interaction of NKA with amyloid-beta peptides, where the simulations were run for microseconds to observe the dynamic interplay between the molecules. nih.gov In the context of receptor binding, MD simulations of NKA and its truncated analogs with the NK1 receptor have revealed that the N-terminal region of the peptide can influence the mobility of the C-terminal end within the binding pocket. nih.govbiorxiv.org Specifically, truncation of the N-terminus was found to increase the conformational flexibility of the C-terminal residues. nih.govbiorxiv.org

| Simulation Type | Key Findings for NKA/Analogs | Postulated Behavior of this compound |

| All-atom MD in solution | NKA exhibits conformational flexibility. | Similar overall flexibility, with localized differences at the C-terminus. |

| MD with lipid bilayers | The peptide's conformation is influenced by the membrane environment. | Similar membrane interactions, but the C-terminal carboxylate may have a different orientation. |

| MD with tachykinin receptors | N-terminal modifications affect C-terminal dynamics. | The C-terminal acid may alter interactions with specific receptor residues, affecting bound conformation. |

In Silico Prediction of this compound Binding Modes and Affinity

The prediction of binding modes and affinity through in silico methods combines techniques like molecular docking and scoring functions to estimate the strength of the interaction between a ligand and its receptor. For this compound, these predictions would be benchmarked against the well-established high affinity of NKA for the NK2 receptor.

The binding affinity of NKA and its analogs to tachykinin receptors has been a subject of numerous studies, providing a rich dataset for computational analysis. u-strasbg.fr The consistent finding that the C-terminal amidation is crucial for high-affinity binding provides a strong basis for predicting that this compound would have a significantly lower binding affinity. u-strasbg.fr

Computational models of the NKA-NK2R complex suggest that the binding pocket is a complex environment with multiple points of interaction. acs.org The loss of the C-terminal amide in this compound would remove a key hydrogen bond donor, disrupting the established network of interactions and leading to a lower binding free energy. The introduction of a negatively charged carboxylate group at the C-terminus could also lead to electrostatic repulsion with negatively charged residues in the binding pocket, further decreasing binding affinity.

| Ligand | Receptor | Predicted Binding Affinity | Key Determinants |

| NKA | NK2R | High | C-terminal amide, hydrophobic interactions |

| This compound | NK2R | Low | Absence of C-terminal amide, potential electrostatic repulsion |

| NKA | NK1R | Moderate | Receptor subtype specific interactions |

| This compound | NK1R | Very Low | Combination of lower intrinsic affinity and C-terminal modification |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies on a series of this compound analogs are available, QSAR studies on other tachykinin receptor ligands provide a blueprint for how such an analysis could be approached.

QSAR studies have been successfully applied to various series of non-peptide antagonists of the NK1 and NK3 receptors. nih.govtandfonline.comresearchgate.net These studies typically involve the calculation of a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) for a set of molecules with known activities. Statistical methods are then used to build a model that can predict the activity of new, untested compounds.

For a hypothetical series of this compound analogs, a QSAR study would involve synthesizing or computationally designing a set of derivatives with modifications at different positions of the peptide chain. The biological activity of these analogs would need to be determined experimentally. A QSAR model could then be developed to identify the key structural features that influence the activity of these C-terminal acid peptides. It is anticipated that descriptors related to the charge, size, and hydrogen bonding capacity of the C-terminal region would be significant contributors to the QSAR model.

| QSAR Study Type | Application to Tachykinin Ligands | Potential Application to this compound Analogs |

| 2D-QSAR | Used for non-peptide NK3 antagonists. researchgate.net | Could correlate 2D structural features of this compound analogs with their (likely low) activity. |

| 3D-QSAR (CoMFA, CoMSIA) | Applied to NK1 and NK3 receptor antagonists. tandfonline.comresearchgate.net | Would provide insights into the 3D steric and electrostatic field requirements for the binding of this compound analogs. |

| 4D-QSAR | Utilized for NK1 receptor antagonists, considering conformational flexibility. acs.org | Could model the conformational ensemble of this compound analogs and its impact on activity. |

Future Directions in Nka Oh Research

Elucidation of Novel Nka-OH-Mediated Biological Processes

While NKA is a known tachykinin peptide involved in various physiological processes, the specific biological roles of its free acid derivative, this compound, are less understood. researchgate.netresearchgate.net Initial studies have indicated that this compound and its fragments exhibit significantly weaker activity at NK1, NK2, and NK3 tachykinin receptors compared to their amidated counterparts. researchgate.netresearchgate.net This suggests that this compound may have distinct biological functions or act through different mechanisms yet to be fully characterized.

Future research should focus on identifying and characterizing novel biological processes modulated by this compound. This includes investigating its potential involvement in cellular signaling pathways beyond the classical tachykinin receptors. Given that Na+/K+-ATPase (NKA) activity is crucial in various cell types and can be modulated by different signaling molecules, exploring a potential interaction between this compound and NKA isoforms could be a fruitful area of research. nih.govbiorxiv.org Uncovering these novel roles will be essential for understanding the complete physiological and pathological significance of this compound.

Development of Advanced Methodologies for this compound Analysis

To facilitate a deeper understanding of this compound's biological functions, the development of more sensitive and specific analytical methods is paramount. Current methodologies for detecting and quantifying peptides can be adapted and optimized for this compound. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) stands as a powerful tool for the precise identification and quantification of this compound in biological samples. researchgate.net

Furthermore, the development of specific immunoassays, such as ELISA, using antibodies raised against this compound would provide a high-throughput method for its quantification in various tissues and fluids. Advanced imaging techniques, potentially utilizing labeled this compound analogs, could enable the visualization of its distribution and localization within cells and tissues, offering insights into its sites of action.

Interactive Data Table: Analytical Techniques for this compound Research

| Analytical Method | Principle | Application for this compound | Potential Advantages |

| HPLC-MS | Separation by chromatography followed by mass-based detection. | Quantification and identification in biological matrices. | High specificity and sensitivity. |

| ELISA | Antibody-based detection. | High-throughput screening of this compound levels. | Rapid and cost-effective for large sample numbers. |

| Fluorescence Microscopy | Visualization using fluorescently tagged molecules. | Cellular and subcellular localization studies. | Provides spatial information on this compound distribution. |

| Surface Plasmon Resonance (SPR) | Measures binding interactions in real-time. | Characterizing binding kinetics to potential receptors. | Label-free, real-time data on molecular interactions. |

Exploration of this compound Role in Specific Preclinical Disease Models (Mechanistic Focus)

Investigating the role of this compound in relevant preclinical disease models is a critical next step. While the parent compound, NKA, is implicated in conditions such as inflammation and pain, the specific contribution of this compound remains to be elucidated. nih.gov Given the altered receptor activity profile of this compound, it may exhibit unique effects in pathological states. researchgate.netresearchgate.net

Preclinical models of inflammatory diseases, neurodegenerative disorders, and certain cancers where tachykinins are known to play a role would be appropriate platforms for these investigations. nih.govnih.gov For instance, in models of neuroinflammation, researchers could examine whether this compound modulates microglial activation or neuronal survival. In cancer models, its effect on tumor growth and angiogenesis could be assessed. nih.gov The focus of these studies should be on elucidating the specific molecular mechanisms through which this compound exerts its effects.

Design and Synthesis of this compound Analogs with Modified Pharmacological Profiles

The chemical structure of this compound provides a scaffold for the design and synthesis of novel analogs with tailored pharmacological properties. medkoo.com By modifying the peptide backbone or specific amino acid residues, it is possible to create derivatives with enhanced stability, altered receptor affinity, or novel biological activities. The synthesis of such analogs would likely employ solid-phase peptide synthesis techniques. nih.gov

For example, strategic substitutions at the C-terminus or within the peptide sequence could potentially increase the affinity of this compound for a specific tachykinin receptor subtype or even confer activity at a completely different receptor. The development of stabilized analogs resistant to enzymatic degradation would also be crucial for their potential use as research tools or therapeutic leads. Structure-activity relationship (SAR) studies on these new analogs will be instrumental in identifying key structural features responsible for their biological effects. nih.gov

Q & A

Q. How can researchers balance innovation and feasibility in this compound mechanistic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.